3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione
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Overview
Description
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is an organic compound characterized by the presence of a fluorobenzylidene group attached to a pentanedione backbone
Scientific Research Applications
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzylidene)-2,4-pentanedione is the enzyme dihydrodipicolinate synthase (DHDPS) . DHDPS catalyzes the first and rate-limiting step in lysine biosynthesis .
Mode of Action
3-(4-Fluorobenzylidene)-2,4-pentanedione interacts with DHDPS, inhibiting its function . This interaction disrupts the normal biosynthesis of lysine, an essential amino acid .
Biochemical Pathways
By inhibiting DHDPS, 3-(4-Fluorobenzylidene)-2,4-pentanedione disrupts the lysine biosynthesis pathway . Lysine is a crucial component of proteins and plays a vital role in various biological processes. Therefore, the inhibition of its synthesis can have significant downstream effects.
Result of Action
The inhibition of DHDPS and disruption of lysine biosynthesis by 3-(4-Fluorobenzylidene)-2,4-pentanedione can lead to a decrease in protein synthesis and other lysine-dependent processes. This can result in various molecular and cellular effects, potentially including growth inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzylidene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzylidene)-2,4-pentanedione
- 3-(4-Bromobenzylidene)-2,4-pentanedione
- 3-(4-Methylbenzylidene)-2,4-pentanedione
Uniqueness
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylidene]pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOMOOLOBVXQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327210 |
Source
|
Record name | NSC637171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-94-2 |
Source
|
Record name | NSC637171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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